

(Z)-FeCP-oxindole: A Technical Guide to Target Binding and Kinase Inhibition

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Compound of Interest

Compound Name: (Z)-FeCP-oxindole

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Abstract

(Z)-FeCP-oxindole is a selective, small molecule inhibitor of Vascular Endothelial Growth Factor Receptor 2 (VEGFR2), a key mediator of angiogenesis. This document provides a comprehensive technical overview of its target binding, kinase inhibition profile, and the experimental methodologies used for its characterization. The information presented herein is intended to support further research and development of **(Z)-FeCP-oxindole** and related compounds as potential therapeutic agents.

Introduction

(Z)-FeCP-oxindole belongs to the class of 3-substituted oxindole derivatives, a scaffold known for its diverse biological activities, including the inhibition of protein kinases.[1][2] Structurally, it is a ferrocenyl-substituted methyldene-oxindole. The unique three-dimensional structure of the ferrocene moiety has been explored for its potential to interact with the ATP-binding pocket of various kinases. **(Z)-FeCP-oxindole** has emerged as a potent and selective inhibitor of VEGFR2, a receptor tyrosine kinase that plays a crucial role in both physiological and pathological angiogenesis, the formation of new blood vessels.[3][4] Dysregulation of VEGFR2 signaling is a hallmark of several diseases, most notably cancer, making it a prime target for therapeutic intervention.

Target Binding and Kinase Inhibition Profile

(Z)-FeCP-oxindole demonstrates high selectivity for VEGFR2. The primary mechanism of action is the inhibition of the kinase activity of VEGFR2, thereby blocking the downstream signaling cascades that lead to endothelial cell proliferation, migration, and survival.

Quantitative Kinase Inhibition Data

The inhibitory activity of **(Z)-FeCP-oxindole** has been quantified against a panel of protein kinases to determine its selectivity profile. The half-maximal inhibitory concentration (IC₅₀) values, which represent the concentration of the compound required to inhibit 50% of the kinase activity, are summarized in the table below.

Kinase Target	(Z)-FeCP-oxindole IC ₅₀ (nM)	Notes
VEGFR2 (KDR)	200[5][6][7]	Primary Target
VEGFR1 (Flt-1)	>10,000[5][6][7]	Not significantly inhibited at 10 μM.
PDGFRα	>10,000[5][6][7]	Not significantly inhibited at 10 μM.
PDGFRβ	>10,000[5][6][7]	Not significantly inhibited at 10 μM.

Note: The data indicates a high degree of selectivity for VEGFR2 over other closely related receptor tyrosine kinases.

Experimental Protocols

The following sections provide detailed methodologies for the key experiments used to characterize the kinase inhibition profile of **(Z)-FeCP-oxindole**.

In Vitro VEGFR2 Kinase Inhibition Assay

This protocol describes a radiometric filter-binding assay used to determine the IC₅₀ value of **(Z)-FeCP-oxindole** against recombinant human VEGFR2. This method directly measures the

transfer of a radiolabeled phosphate from ATP to a peptide substrate.[8]

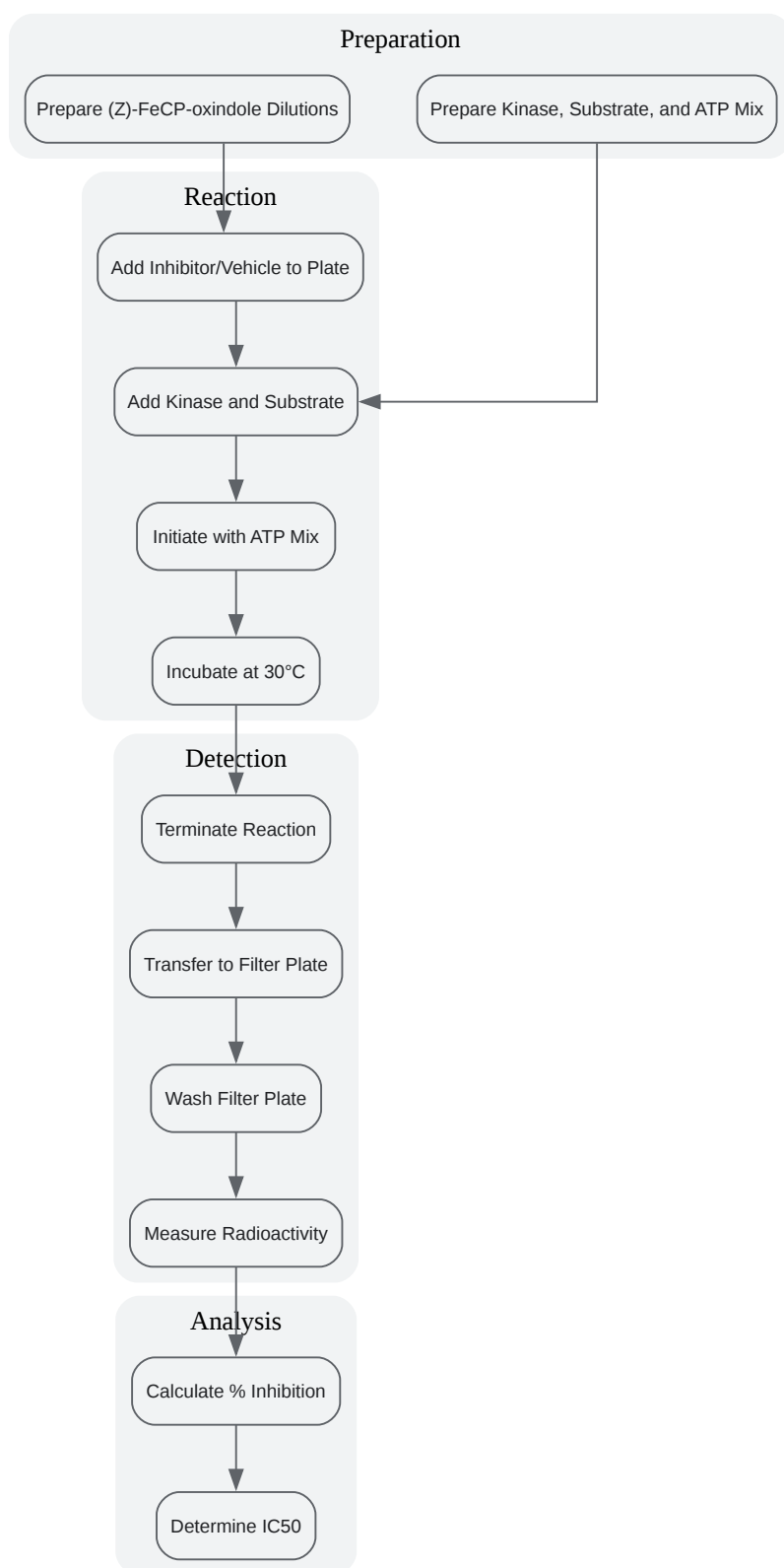
Materials:

- Recombinant human VEGFR2 kinase (e.g., GST-fusion protein)
- Biotinylated peptide substrate (e.g., Biotin-Gastrin Precursor (Tyr87) peptide)
- $[\gamma\text{-}^{32}\text{P}]\text{ATP}$ or $[\gamma\text{-}^{33}\text{P}]\text{ATP}$
- Kinase reaction buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl_2 , 5 mM MnCl_2 , 2 mM DTT, 0.1 mM Na_3VO_4)
- **(Z)-FeCP-oxindole** stock solution (in DMSO)
- ATP solution
- Phosphocellulose filter plates (e.g., Millipore MAPH)
- Wash buffer (e.g., 0.5% phosphoric acid)
- Scintillation cocktail
- Microplate scintillation counter

Procedure:

- Prepare a serial dilution of **(Z)-FeCP-oxindole** in DMSO. Further dilute in kinase reaction buffer to the desired final concentrations. The final DMSO concentration in the assay should not exceed 1%.
- In a 96-well plate, add the diluted **(Z)-FeCP-oxindole** or vehicle (DMSO) control.
- Add the VEGFR2 enzyme and the peptide substrate to each well.
- Initiate the kinase reaction by adding the ATP solution containing $[\gamma\text{-}^{32}\text{P}]\text{ATP}$. The final ATP concentration should be at or near the K_m for VEGFR2.

- Incubate the reaction mixture at 30°C for a predetermined time (e.g., 30-60 minutes), ensuring the reaction is in the linear range.
- Terminate the reaction by adding an equal volume of 0.5% phosphoric acid.
- Transfer the reaction mixture to a phosphocellulose filter plate.
- Wash the filter plate multiple times with wash buffer to remove unincorporated [γ -³²P]ATP.
- Dry the filter plate and add scintillation cocktail to each well.
- Measure the radioactivity in each well using a microplate scintillation counter.
- Calculate the percentage of kinase inhibition for each concentration of **(Z)-FeCP-oxindole** relative to the vehicle control.
- Determine the IC₅₀ value by fitting the data to a sigmoidal dose-response curve using appropriate software.



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Workflow for the in vitro radiometric kinase inhibition assay.

Signaling Pathway Analysis

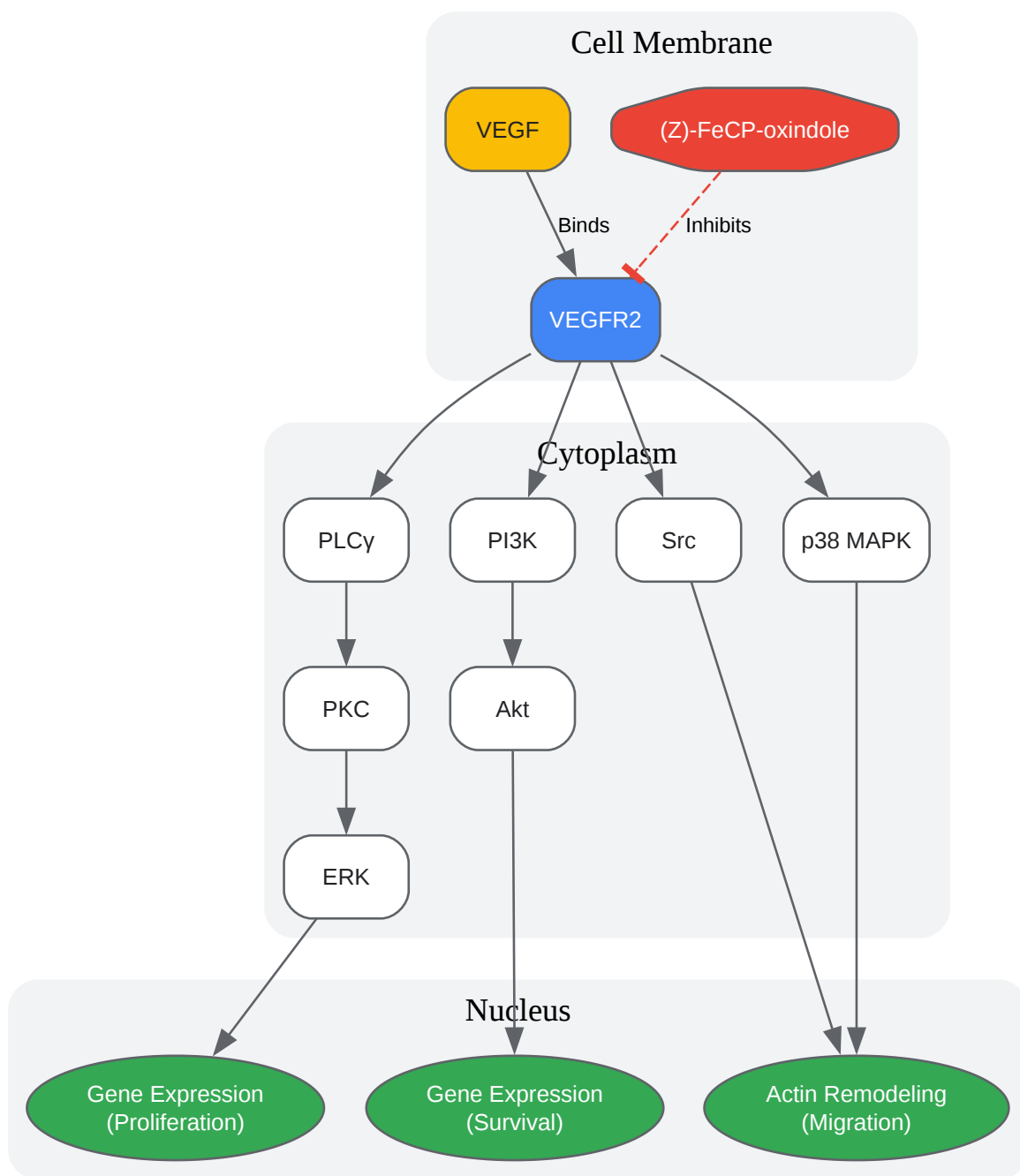
(Z)-FeCP-oxindole exerts its biological effects by inhibiting the VEGFR2 signaling pathway. Upon binding of its ligand, Vascular Endothelial Growth Factor (VEGF), VEGFR2 dimerizes and autophosphorylates specific tyrosine residues in its intracellular domain. This phosphorylation creates docking sites for various signaling proteins, initiating multiple downstream cascades that regulate endothelial cell function.

Key Downstream Signaling Pathways of VEGFR2

The inhibition of VEGFR2 by **(Z)-FeCP-oxindole** blocks the activation of several critical downstream signaling pathways, including:

- **PLCγ-PKC-MAPK/ERK Pathway:** This pathway is crucial for endothelial cell proliferation.[\[3\]](#)
- **PI3K/Akt Pathway:** This pathway is a major regulator of endothelial cell survival and permeability.[\[3\]](#)
- **Src Family Kinases (SFKs):** Src activation is involved in VEGF-induced angiogenesis and vascular permeability.
- **p38 MAPK Pathway:** This pathway contributes to endothelial cell migration and actin cytoskeleton remodeling.

The diagram below illustrates the central role of VEGFR2 in angiogenesis and the points of inhibition by **(Z)-FeCP-oxindole**.



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VEGFR2 signaling pathway and the inhibitory action of **(Z)-FeCP-oxindole**.

Conclusion

(Z)-FeCP-oxindole is a potent and selective inhibitor of VEGFR2 kinase activity. Its well-defined mechanism of action and favorable selectivity profile make it a valuable research tool for studying angiogenesis and a promising lead compound for the development of novel anti-angiogenic therapies. The experimental protocols and data presented in this guide provide a foundation for further investigation into the therapeutic potential of **(Z)-FeCP-oxindole** and its derivatives.

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